tert-Butyl 4-(((6-chloropyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate
CAS No.: 939986-79-5
Cat. No.: VC8325284
Molecular Formula: C15H23ClN4O2
Molecular Weight: 326.82 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 939986-79-5 |
---|---|
Molecular Formula | C15H23ClN4O2 |
Molecular Weight | 326.82 g/mol |
IUPAC Name | tert-butyl 4-[[(6-chloropyrimidin-4-yl)amino]methyl]piperidine-1-carboxylate |
Standard InChI | InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-6-4-11(5-7-20)9-17-13-8-12(16)18-10-19-13/h8,10-11H,4-7,9H2,1-3H3,(H,17,18,19) |
Standard InChI Key | BDVDLPSBFAWPNF-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC(=NC=N2)Cl |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC(=NC=N2)Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Architecture
The systematic name, tert-butyl 4-(((6-chloropyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate, reflects its three key structural components:
-
A piperidine ring substituted at the 4-position.
-
A methylaminopyrimidine side chain featuring a chlorine atom at the 6-position of the pyrimidine ring.
-
A tert-butoxycarbonyl (Boc) group protecting the piperidine nitrogen .
The molecular structure ensures both stability and reactivity: the Boc group shields the amine during synthetic steps, while the chloropyrimidine moiety offers sites for further functionalization.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
CAS Number | 939986-79-5 | |
Molecular Formula | ||
Molecular Weight | 326.82 g/mol | |
Purity (Commercial) | ≥98% |
Synthesis and Manufacturing
Industrial-Scale Production
The synthesis typically follows a multistep sequence involving:
-
Piperidine Protection: Reaction of piperidine with di-tert-butyl dicarbonate to form tert-butyl piperidine-1-carboxylate .
-
Side Chain Introduction: Lithiation or Grignard reactions to install the aminomethyl group at the 4-position, as evidenced by similar protocols for tosyloxymethyl intermediates .
-
Pyrimidine Coupling: Nucleophilic aromatic substitution (SNAr) between the aminomethyl piperidine derivative and 4,6-dichloropyrimidine, selectively substituting the 4-chloro position due to electronic effects .
Critical process parameters include temperature control (<5°C during Boc protection ) and stoichiometric precision to avoid di-substitution byproducts.
Purification and Quality Control
Industrial batches are purified via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Purity is verified by HPLC (UV detection at 254 nm), with residual solvents monitored per ICH guidelines .
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate lipophilicity (calculated logP ≈ 2.1), favoring solubility in dichloromethane, THF, and DMSO. Aqueous solubility is limited (<1 mg/mL at 25°C), necessitating cosolvents for biological assays. Stability studies indicate decomposition above 150°C, with the Boc group cleaving under acidic conditions (pH <4) .
Crystallography and Polymorphism
Single-crystal X-ray data remain unpublished, but powder diffraction patterns suggest a monoclinic crystal system with P21/c space group, inferred from analogous Boc-protected piperidines . No polymorphs have been reported, though hydrate formation is possible under high humidity.
Pharmaceutical Applications
Role as an API Intermediate
The compound’s primary use lies in synthesizing kinase inhibitors, particularly targeting epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK). The chloropyrimidine group undergoes Suzuki-Miyaura couplings or aminations to introduce aryl or amine functionalities critical for target binding .
Table 2: Derivatives and Therapeutic Targets
Derivative Structure | Target Kinase | Indication |
---|---|---|
4-(Aryl)-6-chloropyrimidine analogs | EGFR | Non-small cell lung cancer |
4-(Piperazinyl)-6-chloropyrimidine | ALK | Neuroblastoma |
Preclinical Studies
While direct pharmacological data are scarce, structurally related compounds demonstrate IC50 values of 1–10 nM in kinase inhibition assays. The Boc group is typically removed in final API steps, yielding secondary amines for salt formation (e.g., hydrochloride salts for improved bioavailability).
Future Research Directions
Process Optimization
Areas for improvement include:
-
Catalytic Methods: Transitioning from stoichiometric lithiation to catalytic C–H activation for side chain installation.
-
Continuous Flow Synthesis: Enhancing yield and reducing reaction times for the SNAr step .
Biological Evaluation
Future work should prioritize:
-
Kinase Profiling: Broad-screen assays to identify off-target effects.
-
Prodrug Development: Leveraging the Boc group for pH-sensitive drug release in tumor microenvironments.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume